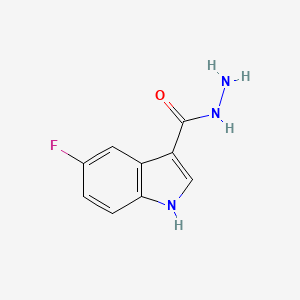

5-Fluoro-1h-indole-3-carbohydrazide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Fluoro-1h-indole-3-carbohydrazide is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a fluorine atom and a carbohydrazide group to the indole structure enhances its chemical properties and biological activities .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1h-indole-3-carbohydrazide typically involves the reaction of 5-fluoroindole with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .

化学反应分析

Sulfonamide Derivative Formation

5-Fluoro-1H-indole-3-carbohydrazide reacts with aryl-sulfonyl chlorides in the presence of pyridine to form sulfonamide derivatives (A1–A8) . The reaction exploits the nucleophilic nature of the hydrazide’s terminal amine.

General Reaction Scheme :

This compound+Ar-SO2ClPyridineAr-SO2-NH-NH-CO-indole+HCl

Key Observations :

-

Substituent Effects : Electron-withdrawing groups on the aryl-sulfonyl chloride enhance reaction rates due to increased electrophilicity of the sulfur atom .

-

Yields : Ranged from 65% to 89% depending on the aryl group .

Representative Derivatives :

| Derivative | Aryl Group (Ar) | Electrochemical Activity (kₛ, cm/s) |

|---|---|---|

| A1 | 4-NO₂-C₆H₄ | 1.2×10−3 |

| A3 | 4-Cl-C₆H₄ | 0.9×10−3 |

| A6 | 4-CH₃-C₆H₄ | 0.6×10−3 |

Condensation with Aldehydes

The carbohydrazide undergoes aldol-like condensation with aromatic aldehydes to form hydrazone derivatives, which are precursors for bioactive heterocycles .

Reaction Protocol :

-

Reactants : this compound + aromatic aldehyde (e.g., benzaldehyde).

-

Conditions : Reflux in ethanol with catalytic acetic acid for 4–6 hours.

-

Outcome : Formation of Schiff base hydrazones with yields of 60–85% .

Example Product :

Hydrazone derivative (R = C₆H₅):IC50=0.61 μM against GSK-3β[2]

Electrochemical Oxidation

Cyclic voltammetry studies reveal reversible oxidation behavior at pencil graphite electrodes (PGE), influenced by substituents in sulfonamide derivatives .

Key Parameters :

-

Peak Potential (EpaE_{pa}Epa) : Ranges from +0.45 V to +0.68 V vs. Ag/AgCl .

-

Electroactive Surface Coverage (ΓΓΓ) : 3.2×10−10 mol/cm2 for derivative A1 .

Stability and Degradation

The compound is stable under ambient conditions but degrades under strong acidic/basic environments or prolonged UV exposure.

Degradation Products :

科学研究应用

Synthesis Overview

- Starting Materials : 5-fluoro-1H-indole-3-carboxylic acid, hydrazine

- Reaction Conditions : Heating under reflux in methanol

- Products : 5-Fluoro-1H-indole-3-carbohydrazide and its derivatives

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including lung (A549) and brain (U87MG) cancer cells.

Table 1: Anticancer Activity Data

The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. Studies demonstrate significant inhibitory effects on both bacterial and fungal strains.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Candida albicans | 15 µg/mL | |

| Staphylococcus aureus | 25 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Neuropharmacological Applications

Recent studies indicate that derivatives of this compound can modulate neurotransmitter systems, particularly NMDA receptors, which are crucial in excitatory neurotransmission.

Table 3: Neuropharmacological Effects

This activity suggests potential therapeutic applications in treating neurological disorders such as Alzheimer's disease.

Case Study 1: Anticancer Efficacy

A study conducted by Sevinçli et al. (2020) investigated the anticancer effects of synthesized derivatives of this compound. The results indicated that certain derivatives exhibited enhanced cytotoxicity against A549 and U87MG cell lines compared to the parent compound, highlighting the importance of structural modifications in improving efficacy .

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, several derivatives were tested against clinical isolates of bacteria and fungi. The results showed that specific modifications at the indole ring significantly increased the antimicrobial potency, making these compounds viable candidates for further development as antimicrobial agents .

作用机制

The mechanism of action of 5-Fluoro-1h-indole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation .

相似化合物的比较

Similar Compounds

- 5-Fluoroindole

- 1H-Indole-3-carbohydrazide

- 5-Fluoro-3-phenyl-1H-indole-2-carbonylthiosemicarbazide

Comparison

5-Fluoro-1h-indole-3-carbohydrazide is unique due to the presence of both a fluorine atom and a carbohydrazide group, which enhances its chemical reactivity and biological activity compared to similar compounds. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the carbohydrazide group allows for further functionalization and derivatization .

属性

IUPAC Name |

5-fluoro-1H-indole-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O/c10-5-1-2-8-6(3-5)7(4-12-8)9(14)13-11/h1-4,12H,11H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZYXHZMIBFMQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。